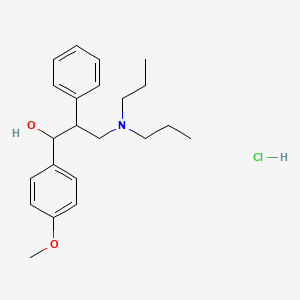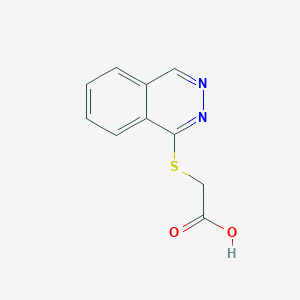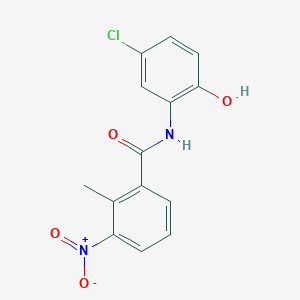
3-(dipropylamino)-1-(4-methoxyphenyl)-2-phenyl-1-propanol hydrochloride
Übersicht
Beschreibung
3-(dipropylamino)-1-(4-methoxyphenyl)-2-phenyl-1-propanol hydrochloride, commonly known as Diphenidine, is a dissociative anesthetic drug that belongs to the diarylethylamine class. It was first synthesized in 1924 by a German chemist named Hans Andersag. Diphenidine is a potent NMDA receptor antagonist that has been used in scientific research for its unique pharmacological effects.
Wirkmechanismus
The mechanism of action of Diphenidine involves the inhibition of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By blocking the ion channel of the NMDA receptor, Diphenidine prevents the influx of calcium ions into the cell, leading to the inhibition of glutamate-mediated neurotransmission. This results in the dissociative and anesthetic effects of Diphenidine.
Biochemical and Physiological Effects:
Diphenidine has been found to produce a range of biochemical and physiological effects in animal models. It has been shown to induce sedation, anesthesia, and dissociation in a dose-dependent manner. It can also cause ataxia, muscle rigidity, and hyperreflexia. Moreover, Diphenidine has been found to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
Diphenidine has several advantages and limitations for use in laboratory experiments. One of the main advantages is its high potency and selectivity for the NMDA receptor, which makes it a valuable tool for studying the mechanism of action of NMDA receptor antagonists. However, Diphenidine has several limitations, including its potential toxicity and the lack of information on its long-term effects. Moreover, Diphenidine is a controlled substance in many countries, which limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on Diphenidine. One area of interest is the potential therapeutic uses of NMDA receptor antagonists, including Diphenidine, for the treatment of various neurological and psychiatric disorders. Another area of research is the development of safer and more selective NMDA receptor antagonists that can overcome the limitations of Diphenidine. Additionally, further studies are needed to investigate the long-term effects of Diphenidine and its potential for abuse and addiction.
In conclusion, Diphenidine is a potent NMDA receptor antagonist that has been extensively used in scientific research for its unique pharmacological effects. It has several advantages and limitations for use in laboratory experiments and has several future directions for research.
Wissenschaftliche Forschungsanwendungen
Diphenidine has been extensively used in scientific research to study the mechanism of action of NMDA receptor antagonists. It has been found to have a high affinity for the NMDA receptor and can block the ion channel, leading to the inhibition of glutamate-mediated neurotransmission. Diphenidine has also been used to study the effects of dissociative anesthetics on the central nervous system and to investigate the potential therapeutic uses of NMDA receptor antagonists.
Eigenschaften
IUPAC Name |
3-(dipropylamino)-1-(4-methoxyphenyl)-2-phenylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2.ClH/c1-4-15-23(16-5-2)17-21(18-9-7-6-8-10-18)22(24)19-11-13-20(25-3)14-12-19;/h6-14,21-22,24H,4-5,15-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFNFNSOXZVASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(C1=CC=CC=C1)C(C2=CC=C(C=C2)OC)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-3-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoxaline](/img/structure/B3859057.png)

![2-{[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3859063.png)


![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde oxime](/img/structure/B3859079.png)



![N-[4-(acetylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3859115.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3859123.png)


